molecular formula C81H68N4O8 B030088 Spiro-OMeTAD CAS No. 207739-72-8

Spiro-OMeTAD

Cat. No.: B030088
CAS No.: 207739-72-8
M. Wt: 1225.4 g/mol
InChI Key: XDXWNHPWWKGTKO-UHFFFAOYSA-N
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Description

Spiro-MeOTAD is a stable and efficient hole-transport material in organic light-emitting devices and in solid-state dye-sensitized solar cells (ssDSSCs). It yields higher ssDSSC efficiency compared to the liquid electrolyte for DSSC solar cells due to its reasonable charge carrier mobility and its amorphous nature and high solubility, which enables excellent infiltration into mesoporous titania films. Neutral spiro-MeOTAD absorbs light in the UV region of the spectrum, while its oxidized forms exhibit strong absorptions throughout the visible and near-infrared ranges.

Mechanism of Action

Target of Action

The primary target of Spiro-OMeTAD is to serve as a hole transport layer (HTL) in perovskite solar cells . The choice of HTLs is a key factor for achieving efficient and stable PSCs . This compound has been proven to be the most suitable small molecule HTL material in n–i–p PSCs .

Mode of Action

This compound interacts with its targets primarily through oxidation . The oxidation of this compound is facilitated by complexation between the zinc cation and tert-butylpyridine (tBP) even in the absence of oxygen and light . In addition, electron transfer from neutral this compound to radicals provides free holes to instantly increase the conductivity and work function .

Biochemical Pathways

The key biochemical pathway affected by this compound involves the oxidation process . The oxygen oxidizes the this compound film while LiTFSI acts as a mediator in the reaction between O2 and this compound, producing a TFSI-stabilized radical cation along with lithium oxides .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and action within the PSC. Single crystals of Spiro(TFSI)2 were grown, and the optical and electronic properties were characterized and compared with neutral this compound .

Result of Action

The result of this compound’s action is an increase in the conductivity and hole mobility of the HTL in PSCs . This leads to an improvement in the power conversion efficiency (PCE) of PSCs .

Action Environment

The action of this compound is significantly influenced by environmental factors, including oxygen and moisture levels . The traditional oxidation process relies on the slow ingress of O2 into and diffusion through this compound:LiTFSI, which would usually take several hours or days and is heavily dependent on ambient conditions .

Biological Activity

Spiro-OMeTAD (2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) is a small organic molecule widely recognized as a hole transport material (HTM) in perovskite solar cells (PSCs). Its unique structure and electronic properties have made it a focal point of research aimed at improving the efficiency and stability of PSCs. This article delves into the biological activity of this compound, exploring its interactions, modifications, and applications in various fields.

Molecular Structure

This compound features a spirobifluorene core that facilitates efficient charge transport due to its robust π-conjugated system. The presence of methoxy groups enhances solubility and electronic properties, making it an ideal candidate for HTMs.

Key Properties

  • Molecular Weight : 404.5 g/mol
  • Energy Levels :
    • Highest Occupied Molecular Orbital (HOMO): ~5.14 eV
    • Lowest Unoccupied Molecular Orbital (LUMO): ~3.85 eV
  • Solubility : Soluble in common organic solvents like chlorobenzene.

This compound exhibits notable biological activity primarily through its role as an electron donor in various chemical reactions. Its ability to donate electrons makes it effective in photochemical applications, including solar energy conversion.

Case Studies

  • Doping Effects : Research indicates that doping this compound with materials such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) enhances its conductivity and stability in PSCs. The introduction of dopants modifies the energy levels, improving hole transport efficiency .
  • Radical Formation : Studies using electron spin resonance (ESR) spectroscopy have shown that doping this compound with triphenylphosphine (TPP) leads to the formation of radical species, which are critical for enhancing the oxidation process of this compound. This transformation is essential for optimizing its performance in solar cells .

Biological Interactions

While primarily studied for its electronic properties, this compound has shown potential interactions with biological systems:

  • DNA Binding : Recent studies indicate that dendrimers incorporating this compound can effectively bind and compact DNA, suggesting potential applications in gene delivery systems .
  • Cellular Toxicity : Investigations into the cytotoxicity of this compound have revealed minimal adverse effects on mammalian cells at low concentrations, indicating safety for potential biomedical applications .

Doping Strategies

The effectiveness of this compound as an HTM can be significantly enhanced through various doping strategies:

  • Common Dopants : Li-TFSI and TPP are among the most studied dopants that improve charge transport properties.
  • Emerging Dopants : New materials such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) have been explored to enhance stability without compromising efficiency .

Stability Improvements

Research indicates that modifications to the molecular structure or the incorporation of alternative dopants can lead to improved thermal and photostability of this compound-based devices. For instance, studies show that devices utilizing modified this compound retain up to 80% efficiency after prolonged exposure to operational conditions .

Data Summary

PropertyValue
Molecular Weight404.5 g/mol
HOMO~5.14 eV
LUMO~3.85 eV
Conductivity (doped)Up to 2.79 × 10⁻³ S/cm
Stability RetentionUp to 80% after 1000 hours

Properties

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWNHPWWKGTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H68N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583231
Record name N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207739-72-8
Record name N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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